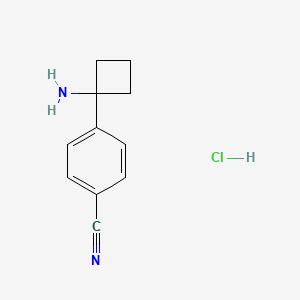

4-(1-Aminocyclobutyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(1-aminocyclobutyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKWXFVWNHPDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857240 | |

| Record name | 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270384-55-8 | |

| Record name | 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Key Intermediates

A common precursor is 4-(bromomethyl)benzonitrile , prepared by bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator such as AIBN in dry carbon tetrachloride under reflux conditions for 8 hours. This step yields the bromomethyl derivative with ~90% yield, confirmed by NMR and mass spectrometry.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Bromination | 4-methylbenzonitrile, NBS, AIBN, CCl4, reflux 8 h | 4-(bromomethyl)benzonitrile | 90% | Radical bromination; monitored by NMR |

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or aqueous HCl in anhydrous solvents such as ethanol. This step is performed under controlled temperature (often below 5 °C initially) to avoid decomposition and to obtain crystalline hydrochloride salt with high purity.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Salt formation | 4-(1-aminocyclobutyl)benzonitrile, dry HCl gas or HCl in ethanol, 0–25 °C, 24–48 h | 4-(1-aminocyclobutyl)benzonitrile hydrochloride | Quantitative | Crystalline salt formation; improves stability |

Detailed Reaction Scheme Summary

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Key Analytical Data |

|---|---|---|---|---|---|

| 1 | Radical bromination | 4-methylbenzonitrile | NBS, AIBN, CCl4, reflux 8 h | 4-(bromomethyl)benzonitrile | 1H NMR δ 7.63-7.68 (Ar-H), 4.48 (CH2Br) |

| 2 | Nucleophilic substitution | 4-(bromomethyl)benzonitrile | Cyclobutylamine, reflux or flow reactor | 4-(1-aminocyclobutyl)benzonitrile | MS m/z 172.23 (Molecular weight) |

| 3 | Salt formation | 4-(1-aminocyclobutyl)benzonitrile | Dry HCl gas or HCl in ethanol, 0–25 °C | 4-(1-aminocyclobutyl)benzonitrile hydrochloride | Melting point, purity by chromatography |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Used to confirm aromatic protons, cyclobutyl ring protons, and amine substitution.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point: Hydrochloride salt typically shows a sharp melting point around 274–279 °C, indicating high purity.

- Infrared Spectroscopy (IR): Characteristic nitrile stretch (~2220 cm⁻¹) and amine N-H stretches.

Research Findings and Optimization Notes

- Radical bromination must be carefully controlled to avoid polybromination or side reactions.

- Use of continuous flow reactors in the amination step enhances reproducibility and scalability.

- Anhydrous conditions during hydrochloride salt formation prevent hydrolysis or decomposition of sensitive intermediates.

- Purification often involves recrystallization from ethanol or column chromatography on silica gel to achieve high purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Bromination of 4-methylbenzonitrile | Radical bromination | NBS, AIBN, CCl4 | Reflux 8 h | ~90% | Well-established, high yield |

| Amination with cyclobutylamine | Nucleophilic substitution | Cyclobutylamine, solvent | Reflux or flow reactor | High | Continuous flow preferred industrially |

| Hydrochloride salt formation | Acid-base reaction | Dry HCl gas or HCl in ethanol | 0–25 °C, 24–48 h | Quantitative | Crystalline salt, stable |

Chemical Reactions Analysis

4-(1-Aminocyclobutyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding nitrile oxides.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

Chemical Properties and Structure

- Empirical Formula: CHClN

- Molecular Weight: 185.66 g/mol

- CAS Number: 1270384-55-8

The compound features a benzonitrile moiety substituted with an aminocyclobutyl group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-(1-Aminocyclobutyl)benzonitrile hydrochloride serves as a precursor in the synthesis of bioactive compounds, including:

- Antifungal Agents: The compound has been investigated for its antifungal properties. Studies have shown that derivatives exhibit significant inhibitory activity against fungi such as C. lagenarium and B. cinerea at varying concentrations .

Biochemical Tools

- Fluorescent Labeling: This compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, which acts as a biochemical tool for tracking biomolecules in various biological studies .

Drug Development

- Intermediate for Prodrugs: It is a key intermediate in the synthesis of prodrugs like Dabigatran etexilate, which is used for stroke prevention and systemic embolism reduction . The efficient synthesis of this compound is crucial for developing safer and more effective medications.

Table 1: Antifungal Activity of Derivatives

| Compound | Concentration (µg/mL) | Activity Against C. lagenarium | Activity Against B. cinerea |

|---|---|---|---|

| 4c | 300 | 60% | Not tested |

| 9a | 300 | 57% | Not tested |

| 9b | 300 | 79% | Not tested |

| 16d | 300 | 61% | Not tested |

This table summarizes the antifungal activities observed in specific derivatives of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride, highlighting their effectiveness compared to commercial fungicides .

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its mechanism of action are ongoing to better understand its effects at the molecular level .

Comparison with Similar Compounds

4-(1-Aminocyclobutyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:

4-(Aminomethyl)benzonitrile: This compound is used in the synthesis of fluorescent-labeled bisbenzamidine and has applications in biomedical studies.

4-(1-Aminocyclopropyl)benzonitrile: Similar in structure but with a cyclopropyl ring, this compound has different reactivity and applications.

4-(1-Aminocyclopentyl)benzonitrile: Featuring a cyclopentyl ring, this compound exhibits unique chemical properties and uses.

The uniqueness of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride lies in its specific ring structure, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

4-(1-Aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{11}H_{14}ClN

- Molecular Weight : 208.69 g/mol

- Physical State : White to almost white powder or crystalline form

- Solubility : Soluble in water

The biological activity of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate the activity of these targets, influencing various cellular pathways and biological responses. Current research is focused on elucidating these interactions more comprehensively.

Biological Activities

Preliminary studies suggest that 4-(1-Aminocyclobutyl)benzonitrile hydrochloride exhibits several biological activities:

- Antidepressant Properties : The compound has shown potential in preclinical models for alleviating symptoms of depression.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage in various neurodegenerative conditions.

- Enzyme Interaction : It is utilized in biochemical assays to study enzyme interactions, particularly in relation to inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that 4-(1-Aminocyclobutyl)benzonitrile hydrochloride can influence cellular signaling pathways. For example, it has been reported to affect the expression of genes involved in inflammatory responses and apoptosis.

Case Studies

- Antidepressant Activity : A case study involving animal models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.

- Neuroprotection : Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced cell death in cultured neurons.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to 4-(1-Aminocyclobutyl)benzonitrile hydrochloride:

| Compound Name | CAS Number | Key Features | Notable Activity |

|---|---|---|---|

| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | Contains an aminomethyl group | Moderate antidepressant effects |

| 4-(3-Aminocyclobutyl)benzonitrile hydrochloride | 137935306 | Different cyclobutyl substitution | Enhanced neuroprotective properties |

| 3-(1-Aminocyclobutyl)benzonitrile hydrochloride | 1909305-81-2 | Variation in position of amino group | Antioxidant activity |

Future Directions for Research

Ongoing research is essential to further elucidate the biological mechanisms underlying the effects of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.

- Clinical Trials : Conducting clinical trials to assess its safety and efficacy in humans, particularly for neurodegenerative disorders and mood disorders.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance its biological activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(1-Aminocyclobutyl)benzonitrile hydrochloride, and what are critical optimization steps?

- Methodological Answer : The compound is synthesized via a multi-step process. Cyclobutanone is reacted with ammonium chloride and sodium cyanide in methanol to form 1-isocyanocyclobutanimine. Subsequent protection of the amine group (e.g., benzyl chloroformate under mild basic conditions) and cyclization with diethyl acetylene dicarboxylate in chloroform yields the pyrimidine core. Final deprotection using Pd/C in ethyl acetate produces the target compound. Key optimizations include controlling reaction temperature (<5°C during acylation steps) and monitoring intermediates via TLC .

Q. What analytical techniques validate the purity and structural integrity of this compound?

- Methodological Answer : Characterization involves:

- FTIR : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).

- ¹H/¹³C NMR : Identifies cyclobutyl protons (δ ~2.5–3.5 ppm) and benzonitrile aromatic signals (δ ~7.5–8.0 ppm).

- LC-MS : Verifies molecular weight (e.g., [M+H]+ peak at m/z 169.6 for the free base).

- TLC : Monitors reaction progress using silica gel and dichloromethane:methanol (9:1) as eluent .

Q. How should this compound be stored to ensure stability in research settings?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group. Purity (>97% by HPLC) and moisture-sensitive intermediates require desiccants like silica gel .

Advanced Research Questions

Q. How does the cyclobutyl ring influence electronic and steric properties in target interactions?

- Methodological Answer : The strained cyclobutyl ring introduces torsional effects, reducing rotational freedom and enhancing binding specificity. Computational modeling (e.g., DFT calculations) reveals electron-withdrawing effects from the nitrile group, stabilizing charge-transfer interactions. Solvent polarity studies (e.g., using Kamlet-Taft parameters) show altered fluorescence in polar aprotic solvents, suggesting twisted intramolecular charge-transfer (TICT) states .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : Activity in DMSO vs. aqueous buffers may alter membrane permeability.

- Stereochemical purity : Chiral intermediates (e.g., azetidine derivatives) require enantiomeric resolution via chiral HPLC.

- Assay variability : Standardize enzymatic assays (e.g., C1s inhibition) using positive controls like 3-[4-(1-aminophthalazin-6-yl)piperazin-1-yl]benzonitrile and validate via SPR binding kinetics .

Q. What strategies optimize this compound for brain-penetrant therapeutics?

- Methodological Answer :

- Lipophilicity adjustment : Introduce fluorine substituents to the benzonitrile ring to enhance blood-brain barrier permeability (clogP target: 2–3).

- Prodrug approaches : Mask the amine with tert-butyl carbamate, which is cleaved by esterases in vivo.

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to C1s protease active sites .

Q. How can high-throughput screening (HTS) identify transaminase activity using this compound?

- Methodological Answer : Develop a colorimetric assay with 4-(2-aminoethyl)benzonitrile hydrochloride as an amine donor. Monitor enamine formation at 405 nm using 4-nitrobenzaldehyde as a chromogenic aldehyde. Optimize pH (7.4–8.5) and temperature (37°C) to maximize signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.